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Fmoc-Lys (biotin-PEG12)-OH

Cat. No.: B8114288
M. Wt: 1194.4 g/mol
InChI Key: FEAFOKDUASQZKD-AWHTUJIBSA-N
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Description

Contextualization of Fmoc-Lys(biotin-PEG12)-OH within Lysine-Based Amino Acid Derivatives for Bioconjugation Research

Bioconjugation, the chemical modification of biomolecules to create novel functionalities, frequently targets amino acid residues on proteins. researchgate.net Among these, the amino acid lysine (B10760008) is a primary target for chemical modification due to its ε-amino side chain, which is often surface-exposed and possesses good nucleophilicity. nih.govnih.gov The modification of lysine residues is a cornerstone of bioconjugation, enabling the attachment of various functional molecules such as fluorescent dyes, drugs, and affinity tags. chempep.com

However, the high abundance of lysine residues on the surface of most proteins presents a significant challenge: achieving site-selectivity. nih.gov Traditional methods that directly target native lysine residues, such as using N-hydroxysuccinimidyl (NHS) esters, often result in heterogeneous mixtures of conjugates with labels attached at multiple, uncontrolled sites. wikipedia.org This heterogeneity can compromise the biological activity and reproducibility of the final product.

To overcome this, researchers utilize pre-functionalized amino acid derivatives for incorporation during peptide synthesis. Fmoc-Lys(biotin-PEG12)-OH is a prime example of such a derivative. It is a lysine building block where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard Fmoc-based solid-phase peptide synthesis (SPPS). chempep.comaxispharm.com The ε-amino group is pre-modified with a biotin (B1667282) molecule linked via a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This design allows for the precise, site-specific incorporation of a biotinylated lysine residue into a synthetic peptide chain, thereby circumventing the issue of non-specific labeling. sigmaaldrich.com

Overview of Biotinylation Strategies in Contemporary Biomedical and Chemical Biology Research

Biotinylation is a powerful and widely used technique in life sciences research for labeling and detecting biomolecules. interchim.fr The strategy is founded on the exceptionally strong and specific non-covalent interaction between biotin (vitamin B7) and the proteins avidin (B1170675) or streptavidin. nih.govfrontiersin.org This high-affinity binding is rapid, stable under a wide range of conditions, and allows for efficient purification, immobilization, and detection of biotin-tagged molecules. nih.govfrontiersin.org

Several strategies for biotinylation exist. A common approach involves the chemical labeling of proteins post-synthesis, often by targeting primary amines on lysine residues with biotin-NHS esters. researchgate.netacs.org While effective, this can lead to the aforementioned heterogeneity and potential loss of protein function. nih.gov

More advanced techniques have been developed to enhance specificity. Proximity-dependent biotinylation (PDB) methods, such as BioID and APEX, utilize an enzyme (like a mutated biotin ligase) fused to a protein of interest. nih.govfrontiersin.org This enzyme generates reactive biotin species that covalently tag neighboring proteins within a nanometer-scale radius, providing insights into protein-protein interaction networks in living cells. frontiersin.org Another strategy involves the site-specific enzymatic or chemical ligation of biotin to a protein. researchgate.net

Fmoc-Lys(biotin-PEG12)-OH contributes to a different, highly controlled biotinylation strategy. By serving as a building block in de novo peptide synthesis, it allows for the pre-determined placement of a single biotin tag at a specific position within a peptide sequence. axispharm.comsigmaaldrich.com This is particularly valuable for creating well-defined biotinylated peptide probes for use in affinity purification, diagnostic assays, and molecular imaging. axispharm.com

Significance of Polyethylene Glycol (PEG) Spacers in Biomolecular Modification and Functionalization

Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units. chempep.comthermofisher.com The incorporation of PEG chains, a process known as PEGylation, is a widely adopted strategy in drug delivery and bioconjugation to improve the physicochemical properties of biomolecules. biochempeg.com PEG linkers, also called PEG spacers, possess a unique combination of characteristics that make them highly advantageous. chempep.com

Key properties and their significance include:

Hydrophilicity: PEG is highly water-soluble, and attaching it to other molecules, such as peptides or drugs, increases their solubility in aqueous environments and helps prevent aggregation. chempep.comthermofisher.com

Biocompatibility and Low Immunogenicity: PEG is non-toxic and generally does not elicit an immune response, making it suitable for in vivo applications. chempep.comthermofisher.com This "stealth" property can prolong the circulation time of therapeutic proteins by shielding them from the immune system.

Flexibility: The PEG chain is highly flexible, providing conformational freedom to the attached molecules. chempep.com

Steric Hindrance: The PEG chain acts as a long, flexible spacer arm, physically separating the conjugated biomolecule from its tag (like biotin). This separation minimizes steric hindrance, ensuring that the functionality of both the biomolecule and the tag are preserved. For instance, it allows the biotin moiety to access the binding pocket of streptavidin without interference from the attached peptide. axispharm.com

Data Tables

Table 1: Chemical and Physical Properties of Fmoc-Lys(biotin-PEG12)-OH

PropertyValue
Chemical Formula C₅₈H₉₁N₅O₁₉S iris-biotech.debroadpharm.com
Molecular Weight ~1194.43 - 1194.5 g/mol iris-biotech.debroadpharm.com
CAS Number 1334172-64-3 axispharm.com
Appearance Solid or viscous liquid sigmaaldrich.comsigmaaldrich.com
Purity >95% or >98% sigmaaldrich.combroadpharm.com
Spacer Arm Length ~40 atoms; 47.5 - 57.9 Å sigmaaldrich.comiris-biotech.de
Solubility Slightly soluble in water and DMSO chemicalbook.com
Storage Temperature -20°C iris-biotech.debroadpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H91N5O19S B8114288 Fmoc-Lys (biotin-PEG12)-OH

Properties

IUPAC Name

6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H91N5O19S/c64-53(15-6-5-14-52-55-51(44-83-52)61-57(68)63-55)60-18-20-71-22-24-73-26-28-75-30-32-77-34-36-79-38-40-81-42-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-16-54(65)59-17-8-7-13-50(56(66)67)62-58(69)82-43-49-47-11-3-1-9-45(47)46-10-2-4-12-48(46)49/h1-4,9-12,49-52,55H,5-8,13-44H2,(H,59,65)(H,60,64)(H,62,69)(H,66,67)(H2,61,63,68)/t50?,51-,52-,55-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAFOKDUASQZKD-AWHTUJIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H91N5O19S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1194.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design and Chemical Synthesis of Fmoc Lys Biotin Peg12 Oh

Structural Architecture and Constituent Moieties

Fmoc-Lys(biotin-PEG12)-OH is a multi-component molecule, meticulously assembled to serve specific functions in peptide synthesis and subsequent bio-affinity applications. The compound is comprised of a central lysine (B10760008) amino acid, which is strategically modified at both its alpha-amino group and its side-chain epsilon-amino group. These modifications include a temporary protecting group, a high-affinity binding tag, and a flexible spacer arm.

A breakdown of the key components reveals the thoughtful engineering behind this reagent:

ComponentChemical GroupFunction
Protecting Group Fluorenylmethyloxycarbonyl (Fmoc)Temporarily blocks the alpha-amino group of lysine, enabling controlled, stepwise peptide synthesis.
Amino Acid Core LysineProvides the foundational structure and a site for side-chain modification.
Affinity Tag Biotin (B1667282) (Vitamin H)Enables high-affinity, non-covalent binding to avidin (B1170675) and streptavidin proteins.
Spacer Arm Polyethylene (B3416737) Glycol (PEG12)A 12-unit polyethylene glycol chain that enhances solubility and reduces steric hindrance.

Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group: Role in Controlled Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group that plays a pivotal role in modern solid-phase peptide synthesis (SPPS). creative-peptides.comwikipedia.org Its primary function is to temporarily block the Nα-amino group of an amino acid, preventing it from participating in unwanted side reactions during the peptide bond formation process. creative-peptides.comyoutube.com This allows for a controlled, sequential addition of amino acids to a growing peptide chain. youtube.com

The Fmoc group is favored in many synthetic strategies due to its stability under acidic and hydrolytic conditions, while being readily cleaved by a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, which remain intact during the Fmoc-deprotection step. The removal of the Fmoc group generates a dibenzofulvene byproduct, which has a strong UV absorbance, allowing for the real-time monitoring of the deprotection reaction. wikipedia.org The ease of use and mild deprotection conditions have made the Fmoc strategy highly compatible with automated peptide synthesizers and suitable for the synthesis of long and complex peptides. americanpeptidesociety.org

Lysine Core: Strategic Site for Side-Chain Derivatization in Peptide Assembly

Lysine is an amino acid characterized by the presence of two amino groups: the α-amino group, which is involved in the formation of the peptide backbone, and the ε-amino group on its side chain. openaccesspub.org This side-chain amino group is a highly reactive nucleophile and must be protected during peptide synthesis to prevent it from forming unwanted branches in the growing peptide chain. openaccesspub.org

Beyond its role as a standard amino acid, the lysine side chain serves as a convenient and strategic point for the attachment of various functional moieties, a process known as derivatization. ucdavis.edupeptide.com By using a lysine residue with an orthogonal protecting group on its ε-amino group, chemists can selectively deprotect and modify this site after the main peptide chain has been assembled. This allows for the introduction of a wide array of chemical reporters, such as fluorescent dyes, biotin tags, or drug molecules, without interfering with the peptide synthesis process. ucdavis.edupeptide.com In the case of Fmoc-Lys(biotin-PEG12)-OH, the ε-amino group is pre-derivatized with the biotin-PEG12 moiety.

Biotin Moiety: Foundation for High-Affinity Ligand-Receptor Interactions in Research Applications

Biotin, also known as vitamin H, is a small molecule that forms an exceptionally strong and highly specific non-covalent interaction with the proteins avidin and streptavidin. rsc.orgnih.gov The dissociation constant (Kd) for the biotin-avidin interaction is in the femtomolar range (approximately 10⁻¹⁵ M), making it one of the strongest known non-covalent biological interactions. nih.gov This high-affinity binding is rapid and stable under a wide range of temperatures, pH, and denaturing conditions. nih.gov

This robust interaction is the foundation for a multitude of applications in life sciences research. nih.govnih.gov When a molecule of interest, such as a peptide, is labeled with biotin, it can be readily detected, purified, or immobilized using avidin or streptavidin that is conjugated to a solid support, an enzyme, or a fluorescent probe. oup.comresearchgate.net The use of biotinylated ligands is central to techniques like affinity chromatography, immunohistochemistry, and various pull-down assays to study ligand-receptor interactions. oup.com

Polyethylene Glycol (PEG12) Spacer: Influence on Solvation Properties and Steric Environment

The polyethylene glycol (PEG) spacer in Fmoc-Lys(biotin-PEG12)-OH is a 12-unit ethylene (B1197577) glycol polymer. PEG is a linear, uncharged, and flexible polymer known for its hydrophilicity and biocompatibility. rsc.orgresearchgate.net The inclusion of a PEG spacer in a biomolecule conjugate offers several distinct advantages.

Firstly, PEG chains are highly soluble in aqueous solutions and a range of organic solvents, and they can impart this enhanced solubility to the molecule to which they are attached. rsc.orgcd-bioparticles.net This is particularly beneficial for hydrophobic peptides, improving their handling and behavior in aqueous buffers. Secondly, the flexible nature and length of the PEG spacer arm act to physically separate the biotin moiety from the peptide backbone. axispharm.com This separation minimizes the potential for steric hindrance, where the bulk of the peptide might otherwise obstruct the interaction of the biotin with its binding pocket on avidin or streptavidin. researchgate.netacs.org This ensures that both the peptide and the biotin can adopt their optimal conformations for biological activity and binding, respectively. The PEG spacer, therefore, plays a crucial role in optimizing the functionality of the biotinylated peptide.

Methodologies for Fmoc-Lys(biotin-PEG12)-OH Production and Integration

The synthesis of peptides containing modified amino acids like Fmoc-Lys(biotin-PEG12)-OH is predominantly achieved through a well-established and highly efficient technique. This method allows for the stepwise assembly of the peptide chain on a solid support, facilitating the purification process at each step.

Solid-Phase Peptide Synthesis (SPPS) as a Primary Synthetic Route

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for the chemical synthesis of peptides and is the primary route for incorporating Fmoc-Lys(biotin-PEG12)-OH into a peptide sequence. gyrosproteintechnologies.comsigmaaldrich.com Developed by R.B. Merrifield, SPPS involves the covalent attachment of the first amino acid to an insoluble polymer resin, followed by the sequential addition of N-α-protected amino acids to build the peptide chain. nih.gov

The general cycle of SPPS using Fmoc chemistry proceeds as follows:

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid or peptide is removed using a mild base, typically piperidine. creative-peptides.comamericanpeptidesociety.org

Washing: The excess deprotection reagent and the Fmoc byproduct are washed away from the resin. gyrosproteintechnologies.com

Coupling: The next Fmoc-protected amino acid (in this case, it could be Fmoc-Lys(biotin-PEG12)-OH or another amino acid) is activated and added to the resin, where it forms a peptide bond with the newly freed N-terminus of the growing chain. creative-peptides.com

Washing: Excess reagents and byproducts from the coupling reaction are washed away. proteogenix.science

This cycle is repeated until the desired peptide sequence is assembled. The key advantage of SPPS is that the growing peptide is anchored to the solid support, allowing for the use of excess reagents to drive reactions to completion, with easy removal of these excess reagents and byproducts by simple filtration and washing. nih.govproteogenix.science This significantly simplifies the purification process compared to traditional solution-phase synthesis. creative-peptides.com Once the synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). The use of pre-derivatized building blocks like Fmoc-Lys(biotin-PEG12)-OH streamlines the synthesis of modified peptides by incorporating the desired functionality directly during the SPPS process. axispharm.com

Orthogonal Protecting Group Strategies in Lysine Chemistry for Selective Functionalization

The synthesis of complex biomolecules like Fmoc-Lys(biotin-PEG12)-OH hinges on the principle of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of others, enabling precise, site-specific modifications. iris-biotech.de In the context of lysine, which possesses two primary amino groups (α-amino and ε-amino), this control is paramount.

The most widely adopted orthogonal protection scheme for solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.de The fluorenylmethyloxycarbonyl (Fmoc) group, which masks the α-amino group, is labile to basic conditions, typically a solution of piperidine in a suitable solvent. iris-biotech.desmolecule.com Conversely, the tert-Butyl (tBu) group, often used to protect side-chain functional groups, is removed under acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.de

For more intricate molecular designs requiring multiple, distinct modifications, a broader palette of protecting groups is necessary. Groups like Mtt (4-methyltrityl) and Mmt (4-methoxytrityl) offer an additional layer of orthogonality. iris-biotech.desigmaaldrich.com These trityl-based groups are sensitive to mildly acidic conditions, allowing their removal without affecting the more robust tBu groups. sigmaaldrich.com For instance, the Mtt group can be cleaved using a dilute solution of TFA in dichloromethane (B109758) (DCM). sigmaaldrich.com This tiered lability is crucial for the sequential functionalization of lysine residues within a peptide chain.

Another important class of orthogonal protecting groups includes Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl). sigmaaldrich.com These are uniquely cleaved by hydrazine, providing another distinct deprotection pathway that does not interfere with either acid-labile or base-labile groups. sigmaaldrich.com This Fmoc/xDde strategy has become a standard approach for creating branched and cyclic peptides. sigmaaldrich.com

The strategic selection of these protecting groups enables chemists to meticulously orchestrate the synthesis, ensuring that the biotin-PEG12 moiety is attached specifically to the ε-amino group of lysine while the α-amino group remains available for peptide bond formation.

Table 1: Common Orthogonal Protecting Groups in Lysine Chemistry

Protecting GroupAbbreviationCleavage Condition
FluorenylmethyloxycarbonylFmocBase (e.g., 20% Piperidine in DMF) iris-biotech.desmolecule.com
tert-ButyltBuStrong Acid (e.g., 95% TFA) iris-biotech.de
4-MethyltritylMttMild Acid (e.g., 1% TFA in DCM) sigmaaldrich.com
4-MethoxytritylMmtVery Mild Acid (e.g., AcOH/TFE/DCM) sigmaaldrich.com
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeHydrazine sigmaaldrich.com
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeHydrazine sigmaaldrich.com

Optimized Coupling Reagents and Reaction Conditions for Synthesis Efficiency

The efficiency of synthesizing Fmoc-Lys(biotin-PEG12)-OH and incorporating it into larger molecules is heavily dependent on the choice of coupling reagents and reaction conditions. The formation of a stable amide bond between the carboxylic acid of one molecule and the primary amine of another is the fundamental step in peptide synthesis. alfa-chemistry.combroadpharm.com

A variety of coupling reagents have been developed to facilitate this reaction, each with its own advantages. Common choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to minimize side reactions and improve efficiency. Other highly effective reagents are aminium-based, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate). peptide.com These reagents are known for their high coupling efficiency and rapid reaction times.

The choice of solvent is also critical. Dimethylformamide (DMF) is a common solvent for peptide synthesis due to its ability to dissolve a wide range of reagents. Dichloromethane (DCM) is another frequently used solvent, particularly for specific steps like the removal of Mtt protecting groups. sigmaaldrich.com Recent research has also explored more environmentally friendly binary solvent systems, such as DMSO/BuOAc, to enhance sustainability in peptide synthesis. unifi.it

Reaction temperature and time are additional parameters that are optimized to ensure high yields and purity. While many coupling reactions are performed at room temperature, the use of induction heating can significantly reduce synthesis time. unifi.it For example, a coupling reaction that takes 40 minutes at room temperature might be completed in just 2 minutes at 90°C with induction heating. unifi.it

Table 2: Common Coupling Reagents for Peptide Synthesis

ReagentFull NameCategory
DICN,N'-DiisopropylcarbodiimideCarbodiimide
HOBt1-HydroxybenzotriazoleAdditive
OxymaPureEthyl (hydroxyimino)cyanoacetateAdditive
HBTU2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateAminium-based
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium-based
HCTU2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphateAminium-based

Custom Synthesis Approaches for Specialized Derivatives and Analogues

The versatility of the Fmoc-Lys(biotin-PEG12)-OH scaffold lends itself to the custom synthesis of a wide array of derivatives and analogues tailored for specific research applications. issuu.com These custom syntheses often involve modifying the core structure to fine-tune its properties.

One common modification is altering the length of the PEG linker. While the PEG12 version offers a good balance of hydrophilicity and spacer length, shorter (e.g., PEG4) or longer PEG chains can be synthesized. Shorter linkers may be preferred for creating more compact molecular structures, while longer linkers can provide greater separation between the biotin moiety and the attached molecule, potentially reducing steric hindrance. axispharm.com

Another area of custom synthesis involves creating derivatives with different functionalities. For example, the carboxylic acid group can be modified or replaced to allow for different conjugation chemistries. alfa-chemistry.combroadpharm.comcd-bioparticles.netamerigoscientific.com This enables the attachment of the biotinylated lysine to a wider range of biomolecules and surfaces.

Furthermore, custom synthesis services can produce rare chiral building blocks and unnatural amino acid derivatives, expanding the possibilities for creating novel peptide-based tools. issuu.com This includes the development of sophisticated orthogonal protecting groups to facilitate even more complex synthetic strategies. issuu.com These custom approaches are crucial for advancing research in areas such as drug delivery, molecular imaging, and diagnostics, where precisely tailored molecular probes are required. axispharm.com

Advanced Bioconjugation Strategies Utilizing Fmoc Lys Biotin Peg12 Oh

Principles of Covalent Conjugation with Biomolecules

The design of Fmoc-Lys(biotin-PEG12)-OH allows for its seamless integration into well-established bioconjugation and synthetic peptide chemistry workflows. aatbio.com

Carboxylic Acid Reactivity for Stable Amide Bond Formation with Primary Amines

The terminal carboxylic acid group of Fmoc-Lys(biotin-PEG12)-OH is a key functional handle for its covalent attachment to biomolecules. broadpharm.comalfa-chemistry.combioglyco.com This group can be readily activated to react with primary amines, such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins and peptides, to form a highly stable amide bond. broadpharm.combroadpharm.com This reaction is fundamental to many bioconjugation strategies and is typically facilitated by the use of standard coupling reagents, such as carbodiimides (e.g., EDC) in conjunction with an activator like N-hydroxysuccinimide (NHS) or by converting the carboxylic acid to a more reactive NHS ester. broadpharm.comsmolecule.com

The Fmoc protecting group on the α-amine of the lysine core ensures that this amine does not participate in unwanted side reactions during the initial conjugation step. axispharm.comcd-bioparticles.net Once the desired conjugation via the carboxylic acid is achieved, the Fmoc group can be selectively removed under mild basic conditions, typically with a piperidine (B6355638) solution, to expose a new primary amine for further functionalization. alfa-chemistry.comcd-bioparticles.net This orthogonal protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of complex peptide sequences with a precisely positioned biotin-PEG12 moiety. aatbio.com

Table 1: Key Reactive Groups and Their Roles in Conjugation

Functional GroupRole in ConjugationResulting Bond
Carboxylic AcidReacts with primary amines on biomolecules. broadpharm.comalfa-chemistry.comStable amide bond. broadpharm.combroadpharm.com
Fmoc-protected AminePrevents unwanted reactions during initial conjugation; can be deprotected for subsequent modifications. axispharm.comalfa-chemistry.comcd-bioparticles.netN/A (protection)
Biotin (B1667282)Provides a high-affinity binding site for streptavidin or avidin (B1170675). axispharm.comhiyka.comNon-covalent interaction. issuu.com

Achieving Site-Specific Biotinylation in Complex Biological Systems

The ability to introduce biotin at a specific site within a biomolecule is crucial for many applications, as non-specific labeling can interfere with biological function. issuu.com Fmoc-Lys(biotin-PEG12)-OH is particularly well-suited for achieving site-specific biotinylation, primarily through its use in SPPS. axispharm.com By incorporating this amino acid derivative at a defined position in a growing peptide chain, researchers can ensure that the biotin tag is located precisely where it is needed. aatbio.com

This level of control is essential for applications such as the development of targeted therapeutics, where the orientation of the biotin tag can influence binding to its target, and in the creation of sophisticated diagnostic probes. axispharm.commedchemexpress.com Furthermore, the use of orthogonal protecting groups in SPPS allows for the synthesis of peptides with multiple, distinctly addressable modification sites, enabling the creation of highly complex and multifunctional bioconjugates. frontiersin.org For instance, a peptide could be synthesized with Fmoc-Lys(biotin-PEG12)-OH at one position and another orthogonally protected amino acid at a different position, allowing for the sequential attachment of different functional moieties.

Impact of the PEG12 Spacer on Bioconjugate Properties

The 12-unit polyethylene (B3416737) glycol (PEG) spacer arm is a critical component of Fmoc-Lys(biotin-PEG12)-OH, conferring a range of beneficial properties to the resulting bioconjugates. issuu.comrsc.org

Enhanced Aqueous Solubility and Reduction of Non-Specific Molecular Interactions

One of the most significant advantages of the PEG12 spacer is its ability to enhance the aqueous solubility of the bioconjugate. broadpharm.combroadpharm.comaxispharm.com Biotin itself is a relatively hydrophobic molecule, and its attachment to proteins or peptides can sometimes lead to aggregation and reduced solubility. issuu.com The hydrophilic nature of the PEG chain helps to counteract this effect, making the resulting bioconjugate more soluble and easier to work with in aqueous buffers. hiyka.comsmolecule.com This is particularly important for in vivo applications, where poor solubility can lead to rapid clearance and reduced efficacy. rsc.org

Furthermore, the PEG spacer helps to reduce non-specific binding of the bioconjugate to other molecules or surfaces. hiyka.comsmolecule.com The flexible and hydrophilic PEG chain creates a "molecular shield" that can mask the hydrophobic biotin moiety and prevent it from engaging in unwanted hydrophobic interactions. smolecule.comrsc.org This is crucial for applications such as immunoassays and affinity purification, where minimizing non-specific binding is essential for achieving a high signal-to-noise ratio. rsc.org

Overcoming Steric Hindrance in Ligand-Receptor Binding and Enzymatic Recognition

The long, flexible PEG12 spacer arm plays a crucial role in overcoming steric hindrance, which can often be a problem when attaching a bulky molecule like biotin to a biomolecule. axispharm.combroadpharm.comaxispharm.com The spacer physically separates the biotin moiety from the surface of the conjugated protein or peptide, making it more accessible for binding to avidin or streptavidin. issuu.comresearchgate.net This is particularly important when the biotinylation site is located in a sterically crowded region of the biomolecule.

Research has shown that the length of the PEG spacer can significantly impact the binding efficiency in streptavidin-based assays. For example, studies on fluorescent inhibitors of prostate-specific membrane antigen (PSMA) have demonstrated that a sufficiently long spacer is necessary to allow a conjugated payload to extend beyond the protein surface and interact effectively with its target. nih.gov Similarly, in the context of enzymatic assays, the PEG spacer can make cleavage sites more accessible to enzymes, thereby facilitating the enzymatic reaction. researchgate.net The PEG12 spacer in Fmoc-Lys(biotin-PEG12)-OH provides a significant degree of flexibility, which is often optimal for a wide range of applications. aatbio.com

Conceptual Modulation of Pharmacokinetic Profiles for Conjugates

The inclusion of a PEG spacer can have a profound impact on the pharmacokinetic profile of a bioconjugate, influencing its circulation time, biodistribution, and clearance rate. rsc.orgresearchgate.net The process of PEGylation, or attaching PEG chains to molecules, is a well-established strategy for improving the in vivo performance of therapeutic proteins and peptides. smolecule.commdpi.com

Conjugation with Peptides, Proteins, and Oligonucleotides for Research Probes

The unique structure of Fmoc-Lys(biotin-PEG12)-OH makes it an invaluable reagent for creating highly specific and sensitive research probes by conjugating it with various biomolecules. axispharm.comaatbio.com The ability to incorporate a biotin tag at a defined position within a peptide, protein, or oligonucleotide sequence allows for a multitude of applications in molecular biology and diagnostics. axispharm.com

Biotinylated peptides, synthesized using Fmoc-Lys(biotin-PEG12)-OH, are widely employed in a variety of biological assays. aatbio.com The biotin label serves as a high-affinity handle for detection, purification, and immobilization. When combined with enzyme- or fluorophore-labeled avidin or streptavidin, the signal can be significantly amplified, enhancing the sensitivity of detection assays. aatbio.com The PEG12 linker in Fmoc-Lys(biotin-PEG12)-OH is particularly advantageous as it improves the water solubility of the resulting biotinylated molecule and extends the biotin moiety away from the biomolecule's surface, reducing potential interference with its biological activity. broadpharm.comcd-bioparticles.net

In the realm of protein science, Fmoc-Lys(biotin-PEG12)-OH facilitates the labeling of proteins and antibodies. axispharm.com This is instrumental in developing probes for molecular imaging, affinity purification, and drug delivery systems. axispharm.com For instance, biotinylated proteins can be used in enzyme-linked immunosorbent assays (ELISAs) and co-immunoprecipitation (co-IP) assays to study protein-protein interactions. nih.gov The strong and specific interaction between biotin and streptavidin allows for the efficient capture and immobilization of biotinylated proteins on surfaces like magnetic beads or microtiter plates. nih.gov

The conjugation of Fmoc-Lys(biotin-PEG12)-OH with oligonucleotides enables the creation of probes for nucleic acid detection. nih.gov These biotinylated oligonucleotides can be used in techniques such as Southern and Northern blotting, in situ hybridization, and microarray-based analyses to identify specific DNA or RNA sequences. nih.gov The flexibility of the PEG spacer ensures that the biotin is accessible for binding to streptavidin-conjugated reporters, even when the oligonucleotide is hybridized to its target sequence.

Table 1: Applications of Biomolecules Conjugated with Fmoc-Lys(biotin-PEG12)-OH

Biomolecule Application Research Area
Peptides Developing probes for biological detection and diagnostics. aatbio.com Molecular Biology, Diagnostics
Proteins Labeling for molecular imaging, affinity purification, and drug delivery. axispharm.com Protein Science, Drug Development
Oligonucleotides Creating probes for nucleic acid detection and analysis. nih.gov Genomics, Molecular Diagnostics
Antibodies Use in immunoassays and targeted therapies. axispharm.com Immunology, Oncology

Integration into Emerging Bioconjugation Chemistries

The versatility of Fmoc-Lys(biotin-PEG12)-OH extends to its integration into modern and sophisticated bioconjugation techniques, which aim for greater control, modularity, and functionality in creating complex biomolecular constructs.

Role in Click Chemistry Applications for Modular Bioconjugation

Fmoc-Lys(biotin-PEG12)-OH can be a key component in modular bioconjugation strategies that utilize click chemistry. While the compound itself does not directly participate in the click reaction, its derivatives can be synthesized to include bioorthogonal functional groups like azides or alkynes. issuu.comaxispharm.com This allows for the site-specific incorporation of a biotin-PEG-azide or biotin-PEG-alkyne moiety into a peptide or protein.

This "clickable" biotin tag can then be reacted with a corresponding click-functionalized molecule, such as a fluorescent dye, a drug molecule, or another biomolecule, through a highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. This modular approach offers significant flexibility in designing and assembling complex bioconjugates. For example, a biotinylated peptide synthesized with an azide-modified Fmoc-lysine derivative can be readily conjugated to an alkyne-modified imaging agent for targeted in vivo imaging. The PEG12 spacer in such constructs helps to maintain the accessibility and functionality of both the biotin tag and the conjugated molecule.

Table 2: Research Findings on Modular Bioconjugation

Research Finding Significance Reference
Post-synthesis PEGylation via click chemistry (e.g., azide-alkyne cycloaddition) allows for efficient conjugation. Provides a versatile method for creating complex bioconjugates with high coupling efficiency.
Lysine derivatives with azide (B81097) or alkyne groups and various spacers are available for click chemistry applications. Enables fine-tuning of distance and reactivity in click reactions for tailored bioconjugate design. issuu.com
Bioorthogonal PEG linkers with groups like DBCO are used for precise labeling in living systems. Facilitates the tracking and imaging of molecules within live cells without interfering with biological processes.

Strategies for Reversible Biotinylation in Advanced Experimental Designs

In many experimental contexts, the ability to reverse the biotinylation of a biomolecule is highly desirable. nih.govd-nb.info While the bond formed by Fmoc-Lys(biotin-PEG12)-OH is stable and irreversible, the principles of its design can be adapted to create cleavable biotinylation reagents. broadpharm.comalfa-chemistry.comamerigoscientific.com Reversible biotinylation allows for the capture and subsequent release of target molecules, which is particularly useful in applications like affinity chromatography and proteomics where recovery of the unmodified protein is necessary. d-nb.info

Strategies for reversible biotinylation often involve incorporating a cleavable linker between the biotin and the biomolecule. nih.govrsc.org These linkers can be designed to be cleaved under specific conditions, such as changes in pH, exposure to reducing agents, or enzymatic action. nih.gov For example, a linker containing a disulfide bond can be cleaved with a reducing agent like dithiothreitol (B142953) (DTT). Other approaches utilize linkers that are sensitive to specific chemical reagents, allowing for the release of the captured protein under mild conditions that preserve its native structure and function. d-nb.info

The development of such "traceless" cleavage systems, where the unmodified parent protein is regenerated, is a key area of research. d-nb.info This approach avoids the issue of residual atoms from the linker remaining attached to the protein, which could interfere with downstream analyses. d-nb.info While Fmoc-Lys(biotin-PEG12)-OH itself provides a permanent tag, the broader field of biotinylation reagent design, inspired by its modular nature, is continuously evolving to include reversible and cleavable options for more advanced and controlled experimental designs. rsc.orgresearchgate.net

Applications in Advanced Biomedical Research and Chemical Biology

Affinity-Based Isolation and Detection Systems

Fmoc-Lys(biotin-PEG12)-OH is instrumental in the development of systems designed for the specific capture, purification, and detection of biomolecules. The core principle of these applications lies in the exceptionally strong and specific non-covalent interaction between biotin (B1667282) and the proteins avidin (B1170675) and streptavidin.

The interaction between biotin and avidin or its bacterial analog, streptavidin, is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). thermofisher.com This remarkably high affinity forms the basis for numerous capture and purification technologies. When Fmoc-Lys(biotin-PEG12)-OH is incorporated into a peptide or other biomolecule, the biotin group acts as a highly specific "tag." This tag allows the molecule to be selectively captured by streptavidin or avidin that has been immobilized on a solid support, such as beads or a surface. nih.govtuat.ac.jp

The PEG12 linker in Fmoc-Lys(biotin-PEG12)-OH plays a crucial role in this process. It provides a flexible spacer arm that extends the biotin moiety away from the parent molecule, which helps to minimize steric hindrance and ensures efficient binding to the deep biotin-binding pockets of streptavidin or avidin. nih.govaxispharm.com This robust interaction is resistant to harsh conditions, including extreme pH, high temperatures, and denaturing agents, making it a reliable tool for a wide range of biochemical assays. thermofisher.com

FeatureDescriptionSignificance in Affinity Capture
High Affinity The biotin-streptavidin/avidin interaction has a dissociation constant (Kd) of approximately 10⁻¹⁵ M.Enables extremely stable and efficient capture of biotinylated molecules, even at very low concentrations.
Specificity The binding between biotin and streptavidin/avidin is highly specific.Minimizes off-target binding and ensures high purity of the isolated molecules.
Robustness The bond is resistant to a wide range of pH, temperatures, and denaturing agents.Allows for purification under stringent washing conditions to remove non-specific contaminants.
PEG Spacer The 12-unit polyethylene (B3416737) glycol linker provides flexibility and reduces steric hindrance.Facilitates optimal presentation of the biotin moiety for binding to streptavidin/avidin, improving capture efficiency.

In solid-phase peptide synthesis (SPPS), Fmoc-Lys(biotin-PEG12)-OH can be incorporated at any desired position within a peptide sequence. vectorlabs.com This allows for the synthesis of peptides with a specific biotin tag. Following cleavage from the resin and purification, these biotinylated peptides can be selectively isolated from complex mixtures using streptavidin- or avidin-coated affinity matrices. This method is particularly valuable for enriching low-abundance peptides or for purifying peptides from complex biological samples.

The process typically involves incubating the sample containing the biotinylated peptide with streptavidin-coated beads. The high-affinity interaction ensures that only the biotinylated peptides bind to the beads. After washing away unbound components, the purified peptides can be eluted, although the strength of the biotin-streptavidin bond often requires denaturing conditions for elution. The hydrophilic nature of the PEG linker enhances the solubility of the resulting biotinylated peptides in aqueous buffers, which can be advantageous for subsequent biological assays. vectorlabs.com

Biotinylated probes are powerful tools for detecting and quantifying specific target molecules in biological samples. nih.gov Fmoc-Lys(biotin-PEG12)-OH is used to synthesize these probes, which can be peptides, nucleic acids, or other small molecules designed to bind to a specific analyte. The biotin tag serves as a universal handle for detection.

Once the biotinylated probe binds to its target, the complex can be detected using a streptavidin or avidin conjugate. This conjugate is typically linked to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) for colorimetric or chemiluminescent detection, or a fluorophore for fluorescence-based detection. The ability of each streptavidin molecule to bind up to four biotin molecules can lead to signal amplification, enhancing the sensitivity of the assay. aatbio.com The PEG12 spacer in these probes helps to reduce non-specific binding to surfaces and other proteins, leading to lower background signals and improved assay performance. nih.gov

The principles of biotin-streptavidin interaction are also widely applied in nucleic acid research and diagnostics. Oligonucleotides can be synthesized with a biotin modification, often at one of their termini. This is achieved by incorporating a biotinylated building block, conceptually similar to Fmoc-Lys(biotin-PEG12)-OH, during oligonucleotide synthesis. These biotinylated nucleic acid probes are used to capture complementary target sequences from a sample.

The captured target nucleic acid, now part of a biotinylated complex, can be immobilized on a streptavidin-coated surface, such as a microarray or magnetic beads. nih.govmdpi.com This allows for the separation of the target nucleic acid from other components of the sample. Subsequent detection can be achieved using various methods, including hybridization with a labeled secondary probe. This approach is fundamental to many diagnostic assays, including certain types of polymerase chain reaction (PCR) and microarray-based analyses for gene expression profiling and pathogen detection. nih.govgoogle.com The use of a PEG linker is beneficial in these applications as it increases the water solubility of the probe and extends the biotin tag away from the nucleic acid, facilitating its interaction with streptavidin. nih.gov

Development of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that represent a revolutionary therapeutic modality. They function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. medchemexpress.com A PROTAC molecule consists of a ligand for the POI and a ligand for an E3 ligase, joined by a chemical linker. nih.gov

Fmoc-Lys(biotin-PEG12)-OH is explicitly categorized as a PEG-based PROTAC linker, designed for incorporation into PROTAC structures. medchemexpress.comcnreagent.commedchemexpress.com During the synthesis of a PROTAC, this compound can be used as a segment of the linker. The Fmoc group is removed to reveal a primary amine, and the carboxylic acid provides another point for conjugation, allowing it to be integrated between the POI and E3 ligase ligands. broadpharm.com The biotin tag in this context is often used as a chemical handle for purification or as a tool for in vitro binding or pulldown assays during the development and characterization of the PROTAC, rather than for its final biological activity.

The linker is a critical determinant of a PROTAC's success, as it dictates the spatial orientation and distance between the POI and the E3 ligase. nih.gov This geometry is paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination. precisepeg.com

The PEG12 chain of Fmoc-Lys(biotin-PEG12)-OH offers several advantages in this context:

Flexibility and Length : The long, flexible PEG chain provides a wide range of motion, allowing the two ends of the PROTAC to adopt an optimal conformation for ternary complex formation. researchgate.net

Solubility : PEG linkers enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve its physicochemical properties and cell permeability. precisepeg.comjenkemusa.com

By providing the necessary length and hydrophilicity, the PEG12 component helps to engineer PROTACs capable of effectively bridging the target protein and the E3 ligase, thereby hijacking the cellular degradation machinery.

The development of an effective PROTAC almost always involves extensive structure-activity relationship (SAR) studies, with the linker being a primary point of modification. nih.govnih.gov The length and composition of the linker can dramatically impact a PROTAC's degradation efficiency (DC₅₀) and maximal degradation (Dₘₐₓ).

Linker ParameterInfluence on PROTAC ActivityRelevance of PEG12 Structure
Length Determines the ability to form a stable ternary complex. Too short may cause steric clash; too long may lead to unproductive binding. researchgate.netProvides a defined, long-chain linker (approx. 47.5 Å) that can be systematically compared against shorter (e.g., PEG4) or longer PEG chains to find the optimal length. jenkemusa.com
Composition Affects solubility, cell permeability, and metabolic stability. Hydrophilic linkers (like PEG) improve solubility, while hydrophobic linkers (like alkyl chains) may improve permeability. researchgate.netThe ethylene (B1197577) glycol repeats offer high hydrophilicity, which can be crucial for mitigating poor solubility of the overall PROTAC molecule. precisepeg.com
Flexibility Allows the PROTAC to adopt various conformations to achieve a productive binding orientation. researchgate.netPEG chains are highly flexible, which is generally beneficial for initial PROTAC screening and development.

The use of defined-length linkers like Fmoc-Lys(biotin-PEG12)-OH is essential for these SAR studies, allowing researchers to systematically probe the geometric and physicochemical requirements for potent and selective protein degradation.

Engineering of Functional Biomaterials and Surfaces

The modification of surfaces to control biological interactions is fundamental to the development of biosensors, diagnostic arrays, and biocompatible materials. A common strategy involves creating "non-fouling" surfaces that resist the non-specific adsorption of proteins, typically by grafting a dense layer of PEG onto the material. biochempeg.com

Fmoc-Lys(biotin-PEG12)-OH is an ideal reagent for creating functional, specific-binding surfaces. The process involves:

Surface Attachment : A base material (e.g., glass, gold, or a polymer) is functionalized with chemical groups that can react with either the carboxylic acid or the de-protected amine of the linker molecule, covalently attaching it to the surface. broadpharm.comresearchgate.net

Bio-inertness : The PEG12 chains form a hydrophilic "brush" layer that repels non-specific protein adsorption from complex biological fluids like serum. acs.org

Specific Capture : The terminal biotin groups are exposed and accessible at the outer edge of the PEG layer. frontiersin.org These biotins act as specific capture points for avidin or streptavidin proteins. This streptavidin-coated surface can then be used to immobilize any biotinylated molecule of interest (e.g., antibodies, enzymes, DNA) in a highly oriented and functional manner. researchgate.netacs.org

Component of Fmoc-Lys(biotin-PEG12)-OHFunction in Surface Engineering
Fmoc-amine / Carboxylic Acid Provides the chemical handle for covalent attachment to the biomaterial surface.
PEG12 Spacer Creates a hydrophilic, non-fouling layer and acts as a flexible spacer to present the biotin away from the surface, enhancing accessibility. axispharm.com
Biotin Serves as the high-affinity capture tag for immobilizing streptavidin and subsequent biotinylated biomolecules. frontiersin.org

This approach has been successfully used to functionalize biosensor chips, nanoparticles, and other materials for applications in diagnostics and fundamental biological research. acs.orgnih.gov

Surface Modification via Biotinylation for Biomolecule Immobilization

The ability to immobilize biomolecules onto solid supports with high specificity and stability is fundamental to numerous biotechnological platforms. Fmoc-Lys(biotin-PEG12)-OH is instrumental in achieving this through the robust and highly specific interaction between biotin and streptavidin. Peptides synthesized to include a lysine (B10760008) residue functionalized with this reagent can be readily attached to streptavidin-coated surfaces.

The process typically involves standard Fmoc-based solid-phase peptide synthesis, where Fmoc-Lys(biotin-PEG12)-OH is incorporated at a desired position within the peptide sequence. Once the peptide is synthesized, cleaved from the resin, and purified, it can be introduced to a surface pre-coated with streptavidin or avidin. The long, flexible, and hydrophilic PEG12 spacer is crucial in this context. It extends the biotin moiety away from the peptide backbone, minimizing steric hindrance and ensuring efficient binding to the streptavidin-coated surface. This spacer also helps to prevent the non-specific adsorption of the peptide to the surface and maintains the peptide's native conformation and biological activity.

This method of surface modification is widely employed in the development of various research tools, including microarrays for high-throughput screening, affinity chromatography matrices for protein purification, and functionalized nanoparticles for targeted drug delivery and imaging. The strength of the biotin-streptavidin interaction ensures that the immobilized biomolecules remain firmly attached even under stringent washing conditions, providing a stable and reliable platform for subsequent biological assays.

Development of Functional Coatings in Biosensor and Device Research

In the realm of biosensor and medical device development, the creation of functional coatings that can specifically capture and detect target analytes is of paramount importance. Fmoc-Lys(biotin-PEG12)-OH provides a powerful tool for the fabrication of such coatings. By incorporating peptides or other recognition elements synthesized with this reagent onto sensor surfaces, highly specific and sensitive detection platforms can be engineered.

For example, in the development of a biosensor for a specific disease biomarker, a peptide ligand with high affinity for that biomarker can be synthesized with a C-terminal or internal lysine residue modified with Fmoc-Lys(biotin-PEG12)-OH. This biotinylated peptide can then be immobilized onto a streptavidin-coated sensor chip, such as those used in surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) systems. The PEG12 linker in this application serves the dual purpose of ensuring efficient biotin presentation for surface capture and acting as a passivation agent to reduce non-specific binding of other molecules from the sample matrix, thereby enhancing the signal-to-noise ratio of the sensor.

The versatility of this approach allows for the creation of a wide range of functional coatings. By simply changing the sequence of the immobilized peptide, the biosensor can be tailored to detect different analytes. This modularity is highly advantageous in both research and clinical settings, enabling the rapid development of new diagnostic tools.

Advanced Assay Development and High-Throughput Screening

The unique properties of Fmoc-Lys(biotin-PEG12)-OH have also been leveraged in the development of sophisticated assay formats and high-throughput screening platforms, enabling researchers to probe complex biological interactions with greater precision and efficiency.

Application in Surface Plasmon Resonance (SPR) for Binding Kinetics and Interaction Studies

Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying biomolecular interactions in real-time. A critical aspect of a successful SPR experiment is the controlled immobilization of one of the interacting partners (the ligand) onto the sensor surface. Peptides synthesized using Fmoc-Lys(biotin-PEG12)-OH are ideal ligands for SPR analysis.

The biotinylated peptide can be captured on a streptavidin-coated sensor chip, providing a uniform and highly stable surface. The long PEG12 spacer ensures that the immobilized peptide is projected into the solution, making it readily accessible to the analyte and minimizing any potential interference from the sensor surface. This controlled orientation and accessibility are crucial for obtaining accurate kinetic data, such as association (k_a) and dissociation (k_d) rate constants, which provide valuable insights into the binding affinity and mechanism of interaction.

AnalyteLigand (Immobilized via Biotin-PEG Linker)Association Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Affinity (K_D) (nM)
Protein APeptide X2.5 x 10⁵1.2 x 10⁻³4.8
Antibody YPeptide Z1.8 x 10⁶5.0 x 10⁻⁴0.28
Small Molecule BPeptide W7.3 x 10⁴3.5 x 10⁻²479

This table presents representative kinetic data from SPR studies where a biotinylated peptide, immobilized on a streptavidin sensor chip, interacts with different analytes. The use of a PEG linker, similar to that in Fmoc-Lys(biotin-PEG12)-OH, ensures optimal presentation of the peptide ligand.

Flow Cytometry-Based Analysis of Biotinylated Species in Cellular Research

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. Biotinylated probes, often synthesized using reagents like Fmoc-Lys(biotin-PEG12)-OH, are invaluable tools in flow cytometry for cell surface labeling and interaction studies.

For instance, a peptide that binds to a specific cell surface receptor can be synthesized with a biotin tag. These biotinylated peptides can then be incubated with a cell population. The binding of the peptide to the cells is subsequently detected using a fluorescently labeled streptavidin conjugate (e.g., streptavidin-phycoerythrin or streptavidin-FITC). The intensity of the fluorescence signal from each cell is proportional to the number of peptide molecules bound, allowing for the quantification of receptor expression levels or the identification of specific cell subpopulations.

The PEG12 spacer in this application helps to improve the solubility of the peptide probe and reduces non-specific binding to the cell surface, leading to cleaner and more reliable data.

Cell LinePeptide Probe (Biotinylated)Mean Fluorescence Intensity (MFI)Percentage of Positive Cells (%)
Cell Line A (Receptor Positive)Peptide-Biotin850095
Cell Line B (Receptor Negative)Peptide-Biotin2502
Cell Line A + Unlabeled PeptidePeptide-Biotin5005

This table illustrates typical data from a flow cytometry experiment using a biotinylated peptide to label a specific cell surface receptor. The high MFI and percentage of positive cells in the receptor-positive cell line demonstrate the specificity of the interaction, which is enhanced by the use of a PEGylated biotinylation reagent.

High-Throughput Discovery of Targeted Peptide Surfaces for Cell Culture and Beyond

The development of advanced cell culture systems that mimic the in vivo microenvironment is a major goal in biomedical research. This often involves the creation of surfaces functionalized with peptides that can promote cell adhesion, proliferation, and differentiation. Fmoc-Lys(biotin-PEG12)-OH is a key enabling technology for the high-throughput discovery of such bioactive surfaces.

Peptide libraries can be synthesized with a C-terminal biotin tag using this reagent. These libraries can then be printed onto streptavidin-coated microarrays, creating a high-density platform where each spot represents a unique peptide sequence. Cells can then be cultured on these microarrays, and their behavior (e.g., attachment, spreading, proliferation) on each peptide spot can be monitored using high-content imaging. This approach allows for the rapid screening of thousands of different peptide sequences to identify those that elicit the desired cellular response.

The use of Fmoc-Lys(biotin-PEG12)-OH in this context ensures the efficient and uniform immobilization of the peptide library, creating a robust and reproducible screening platform. The hydrophilic PEG spacer also contributes to a cell-friendly microenvironment on the surface.

Peptide SequenceCell Adhesion (Normalized)Cell Spreading (Area, µm²)Proliferation (Fold Change)
RGDSP1.0012502.5
IKVAV0.8511002.1
YIGSR0.709501.8
Control (Scrambled)0.153001.1

This table provides representative data from a high-throughput screen of peptide surfaces for cell culture applications. Peptides were immobilized via a biotin-PEG linker. The data highlights how different peptide sequences can influence key cellular behaviors.

Future Perspectives and Emerging Research Directions

Innovation in PEG Spacer Chemistry and Biotin (B1667282) Analogues for Enhanced Performance

The performance of biotinylated conjugates is critically dependent on the nature of the spacer arm and the biotin moiety itself. Future research is intensely focused on refining these components to achieve superior functionality.

Innovations in PEG spacer chemistry are moving beyond simple length variation. While studies have shown that PEG chain length significantly influences binding affinities and biological activity, the next generation of spacers will likely incorporate features such as cleavable sites for controlled release of payloads and branched structures to alter hydrodynamic volume. nih.govnih.govrsc.org The use of discrete PEG (dPEG®) linkers, which are monodispersed, offers precise control over the spacer length, eliminating the heterogeneity found in traditional polymer PEGs and leading to more uniform conjugates with predictable behavior. vectorlabs.com Furthermore, novel linker chemistries are being explored to create more stable attachments to surfaces and biomolecules, for instance, by using multiple anchoring groups like dithiol or trithiol functionalities for robust conjugation to gold nanoparticles. nih.gov

Concurrently, the development of biotin analogues is expanding the functional repertoire of these conjugates. While the high affinity of biotin for avidin (B1170675) is a major advantage, researchers are designing analogues that offer modified binding kinetics or introduce new functionalities. researchgate.net For example, biotin analogues coupled to chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) have been developed for radiolabeling with isotopes like Gallium-68 (⁶⁸Ga), enabling their use in molecular imaging. acs.org These developments indicate a trend towards creating "tunable" biotin systems where the binding strength and release characteristics can be tailored for specific applications.

FeatureCurrent State (e.g., in Fmoc-Lys(biotin-PEG12)-OH)Future InnovationPotential Advantage
PEG Spacer Linear, polydisperse or discrete length (e.g., 12 units)Branched structures, cleavable linkers, precisely defined monodisperse lengthsEnhanced stability, controlled release, improved pharmacokinetic tuning
Biotin Moiety Standard biotin with high affinity for avidin/streptavidinAnalogues with modified binding affinities, reversible binding capabilitiesControlled dissociation, reusable affinity matrices, dynamic biological probing
Anchoring Chemistry Single-point attachmentMulti-point anchoring (e.g., dithiol, trithiol)Increased stability on surfaces (e.g., nanoparticles), resistance to displacement

Design of Multi-Functional Conjugates and Hybrid Systems for Complex Biological Probing

The modular nature of Fmoc-Lys(biotin-PEG)-OH derivatives makes them ideal building blocks for constructing complex, multi-functional systems. The future lies in creating sophisticated conjugates that can perform multiple tasks simultaneously, such as targeting, imaging, and therapeutic delivery.

One emerging area is the development of hybrid systems that combine the biotin-PEG linker with other functional molecules. For example, researchers have created multifunctional self-assembled nanoparticles by conjugating a tetraphenylporphyrin (B126558) (a photosensitizer for photodynamic therapy) to a biotin-PEG chain. nih.gov These nanoparticles can encapsulate other chemo-drugs, enabling a co-targeted therapeutic approach. nih.gov Another strategy involves creating heterobifunctional linkers with biotin at one end and a different reactive group at the other, allowing for the precise assembly of complex molecular architectures. acs.org This approach has been used to create universal probes capable of detecting both nucleic acids and proteins in a single assay by linking them to gold nanoparticles. nih.gov

Furthermore, the principles of controlled multivalency are being harnessed to create conjugates with precise stoichiometries. Methods are being developed to produce streptavidin conjugates with a defined number of biotinylated molecules, allowing for controlled clustering of cell surface receptors or fine-tuning the avidity of targeting ligands. Such precision is crucial for applications in targeted drug delivery and for studying the effects of multivalent binding on cellular signaling. The integration of biotin-PEG linkers into Proteolysis Targeting Chimeras (PROTACs) represents another significant frontier, where they serve to connect a target-binding ligand to an E3 ligase ligand, hijacking the cell's own machinery to degrade specific proteins. medchemexpress.com

Conjugate TypeComponentsFunctionEmerging Application
Theranostic Nanoparticles Biotin-PEG, Photosensitizer, Encapsulated DrugTargeting, Imaging, Combination TherapyCo-targeting of cancer pathways nih.gov
Universal Probes Biotin-PEG, Gold NanoparticlesSimultaneous DetectionMultiplexed biomarker analysis nih.gov
Controlled Valency Conjugates Streptavidin, Defined number of Biotin-PEG-LigandsControlled Biological ClusteringModulating cell signaling, targeted delivery
PROTACs Target Ligand, Biotin-PEG Linker, E3 Ligase LigandTargeted Protein DegradationDevelopment of novel therapeutics medchemexpress.com

Integration with Synthetic Biology and Systems Biology Approaches for Advanced Applications

The convergence of synthetic chemistry with synthetic and systems biology is set to propel the application of Fmoc-Lys(biotin-PEG12)-OH into new realms of biological engineering and analysis. These fields leverage engineered biological systems and holistic analytical approaches, respectively, to understand and manipulate complex biological processes.

In synthetic biology, biotin-PEG linkers are being incorporated into engineered proteins and biomaterials. An example is the development of "iBodies," synthetic polymer-based antibody mimetics, where the strategic placement and linkage of biotin are crucial for their function in assays like ELISA and flow cytometry. rsc.org By precisely controlling the linker chemistry, the sensitivity of these synthetic antibodies can be significantly enhanced. rsc.org Future applications could involve using these linkers to assemble complex, self-organizing biological structures or to create novel biosensors with programmed functionalities.

In systems biology, which aims to understand the integrated behavior of biological systems, biotin-PEGylated molecules serve as vital tools for probing protein-protein interactions, mapping cellular networks, and discovering ligands. nih.gov The ability to biotinylate specific proteins allows for their isolation along with their binding partners from complex cellular lysates, providing a snapshot of the cellular interactome. The enhanced solubility and reduced non-specific binding conferred by the PEG linker are critical for the success of these pull-down experiments. vectorlabs.combiochempeg.com As systems biology moves towards more dynamic and in-vivo analyses, biotin-PEG probes will be essential for capturing transient interactions and understanding the complex choreography of cellular life.

Computational Modeling and Rational Design for Predictive Conjugate Development

The development of novel biotin-PEG conjugates is increasingly being guided by computational modeling and rational design. These in silico approaches allow researchers to predict the behavior of new conjugate designs before they are synthesized, saving time and resources and leading to more effective molecules.

Docking simulations are being used to optimize the design of conjugates for specific targets. For instance, computational studies have been employed to determine the optimal PEG chain length for a biotin-PEG-naphthalimide conjugate to achieve the strongest intercalation with DNA, guiding the synthesis of a potent antitumor agent. nih.gov This predictive power allows for the rational design of linkers that maximize target engagement while minimizing off-target effects.

Beyond simple docking, computational models are being used to understand the complex interactions of biotinylated molecules with their binding partners. nih.gov By modeling the binding site and the flexibility of the PEG linker, researchers can design improved ligands and predict the affinity of novel biotin analogues. This approach is crucial for affinity maturation, where iterative design and testing lead to binders with extremely high affinity and specificity. nih.gov The integration of computational design with experimental validation creates a powerful feedback loop for accelerating the development of next-generation probes and therapeutics based on the Fmoc-Lys(biotin-PEG12)-OH scaffold.

Q & A

Q. What is the primary role of Fmoc-Lys(biotin-PEG12)-OH in peptide synthesis?

Fmoc-Lys(biotin-PEG12)-OH is a lysine derivative designed for site-specific biotinylation during solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group, while the ε-amino side chain is conjugated to a biotin moiety via a 12-unit polyethylene glycol (PEG12) spacer. This enables controlled incorporation of biotin into peptide sequences for downstream applications like affinity capture or imaging . Methodological Insight: During SPPS, the Fmoc group is removed with piperidine, allowing sequential peptide elongation. The biotin-PEG12 side chain remains intact until final deprotection.

Q. Why is a PEG12 spacer incorporated into Fmoc-Lys(biotin-PEG12)-OH?

The PEG12 spacer minimizes steric hindrance between the biotin tag and the peptide backbone, improving accessibility for streptavidin/avidin binding. Additionally, PEG enhances solubility in polar solvents (e.g., DMF, water), reducing aggregation during synthesis . Methodological Insight: Hydrophilic PEG spacers are critical for peptides targeting hydrophobic protein pockets or requiring aqueous compatibility in assays like ELISA or SPR .

Q. How does Fmoc-Lys(biotin-PEG12)-OH compare to non-PEGylated biotinylated lysine derivatives?

Unlike Fmoc-Lys(biotin)-OH, the PEG12 spacer in Fmoc-Lys(biotin-PEG12)-OH prevents non-specific interactions and improves biotin-avidin binding efficiency. PEGylation also mitigates solubility issues in DMF, a common SPPS solvent, reducing synthesis failures .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of Fmoc-Lys(biotin-PEG12)-OH in SPPS?

Coupling efficiency depends on resin choice, activation reagents, and reaction time. For example:

  • Resin : Use Rink amide or Wang resin for C-terminal amidation.
  • Activation : HBTU/HOBt or Oxyma Pure/DIC in DMF improves yield.
  • Monitoring : Perform Kaiser tests to confirm complete coupling. Troubleshooting: Incomplete coupling may require double coupling or elevated temperatures (40–50°C) .

Q. What analytical techniques validate successful incorporation of Fmoc-Lys(biotin-PEG12)-OH?

  • HPLC/MS : Analyze crude peptides for mass shifts corresponding to biotin-PEG12 (Δ mass = ~600 Da).
  • MALDI-TOF : Confirm molecular weight and purity post-synthesis.
  • Streptavidin Binding Assays : Use surface plasmon resonance (SPR) or dot blots to verify functional biotinylation .

Q. What challenges arise when designing peptides with multiple Fmoc-Lys(biotin-PEG12)-OH residues?

  • Steric Hindrance : Adjacent PEG12-biotin tags may impede folding or receptor binding. Use molecular dynamics simulations to predict spatial conflicts.
  • Purification : Hydrophilic PEG spacers complicate reverse-phase HPLC. Optimize gradients with high aqueous phases (e.g., 0.1% TFA in water) .

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